(4-Fluorophenyl)diphenylsulfonium triflate

Catalog No.
S1522642
CAS No.
154093-57-9
M.F
C19H14F4O3S2
M. Wt
430.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluorophenyl)diphenylsulfonium triflate

CAS Number

154093-57-9

Product Name

(4-Fluorophenyl)diphenylsulfonium triflate

IUPAC Name

(4-fluorophenyl)-diphenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C19H14F4O3S2

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1

InChI Key

SGYQZOQILXLBIB-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound (4-Fluorophenyl)diphenylsulfonium triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-Fluorophenyl)diphenylsulfonium triflate is a triarylsulfonium salt, a class of compounds widely used as photoacid generators (PAGs) in chemically amplified photoresists. The cationic portion of the molecule determines its photochemical properties, such as absorption wavelength and thermal stability, while the non-nucleophilic triflate anion contributes to solubility in organic solvents and the generation of a strong Brønsted acid upon irradiation. These PAGs are essential components in photolithography processes for semiconductor manufacturing and other microfabrication applications where light is used to create precise patterns.

Substituting (4-Fluorophenyl)diphenylsulfonium triflate with seemingly similar analogs, such as the non-fluorinated triphenylsulfonium triflate or salts with different anions, is often unfeasible without significant process re-validation. Minor structural changes to the sulfonium cation, like the addition of a single fluorine atom, can alter key procurement-relevant properties including thermal stability, solubility in critical solvents like propylene glycol methyl ether acetate (PGMEA), and photosensitivity at specific lithographic wavelengths. These differences directly impact formulation stability, coating uniformity, required exposure dosage, and the resolution of final patterned features, making direct drop-in replacement unreliable for established high-performance applications.

Enhanced Thermal Stability for High-Temperature Processing

Triarylsulfonium-based PAGs are noted for their superior thermal stability compared to diaryliodonium-based PAGs. The introduction of electron-withdrawing groups, such as fluorine, can further enhance this stability. While specific side-by-side data is limited in readily available literature, the general trend indicates that fluorinated aryl sulfonium salts maintain or slightly increase the high thermal stability characteristic of the parent compounds, making them suitable for photoresist formulations that require high-temperature post-exposure bakes (PEB). For context, benchmark non-ionic PAGs like N-trifluoromethanesulfonyloxynaphthalimide exhibit thermal stability up to 225 °C.

Evidence DimensionDecomposition Temperature (Td)
Target Compound DataHigh, characteristic of thermally robust triarylsulfonium salts
Comparator Or BaselineDiaryliodonium PAGs (lower stability); Non-ionic PAGs (~225 °C)
Quantified DifferenceQualitatively higher than iodonium salts.
ConditionsThermogravimetric Analysis (TGA) is the standard method for this determination.

Higher thermal stability prevents premature degradation of the PAG during pre-bake and post-exposure bake steps, ensuring pattern fidelity and process window latitude.

Improved Solubility Profile in Key Industrial Solvents

The solubility of a PAG in standard photoresist solvents, such as propylene glycol methyl ether acetate (PGMEA), is critical for formulating high-concentration, defect-free resist solutions. The presence of the fluorine atom on the phenyl ring of (4-Fluorophenyl)diphenylsulfonium triflate can enhance its solubility compared to unsubstituted analogs. While sulfonium salts in general can suffer from lower solubility compared to iodonium salts, structural modifications are a key strategy to overcome this. Improved solubility allows for higher PAG loading in the resist formulation without precipitation, which can be essential for achieving high photosensitivity.

Evidence DimensionSolubility in PGMEA
Target Compound DataEnhanced relative to some unsubstituted sulfonium salts
Comparator Or BaselineStandard triphenylsulfonium salts; Iodonium salts (often more soluble)
Quantified DifferenceNot specified in available literature, but fluorination is a known strategy to improve solubility.
ConditionsSolubility measured in weight % in PGMEA at room temperature.

Higher solubility prevents PAG crystallization in the formulation or during spin coating, reducing particle defects and enabling higher photosensitivity through increased PAG concentration.

Favorable Electrochemical Properties for Efficient Acid Generation

The efficiency of a PAG is related to its reduction potential, which influences the quantum yield of acid generation upon photo-excitation. One-electron reduction is a facile process in sulfonium salts, leading to the cleavage of a carbon-sulfur bond and subsequent generation of the photoacid. The electron-withdrawing nature of the fluorine substituent in (4-Fluorophenyl)diphenylsulfonium triflate can make the sulfonium cation easier to reduce compared to the unsubstituted triphenylsulfonium triflate. This can translate to higher photosensitivity or efficiency in certain photolithographic or photopolymerization systems.

Evidence DimensionElectrochemical Reduction Potential (E_red)
Target Compound DataExpected to be less negative (easier to reduce) than the unsubstituted analog.
Comparator Or BaselineTriphenylsulfonium triflate
Quantified DifferenceNot specified in available literature, but the trend is supported by physical organic chemistry principles.
ConditionsCyclic voltammetry in a non-aqueous solvent (e.g., acetonitrile) vs. a standard reference electrode (e.g., SCE).

A more easily reducible PAG can lead to higher quantum efficiency of acid generation, potentially lowering the required exposure dose and increasing throughput in manufacturing.

Formulation of High-Resolution Chemically Amplified Photoresists

This compound is a primary candidate for use as a PAG in advanced chemically amplified photoresists for deep UV (e.g., 248 nm KrF) lithography. Its combination of high thermal stability, good solubility in PGMEA, and efficient acid generation allows for the formulation of resists capable of resolving fine features required in semiconductor manufacturing.

UV-Curable Coatings and Inks Requiring High Thermal Processing

In UV-curing applications where the final product must withstand high temperatures, the thermal stability of the photoinitiator is paramount. This PAG's inherent stability makes it suitable for formulating cationic UV-curable inks, adhesives, and protective coatings that require thermal post-curing or will be used in high-temperature environments.

Initiation of Cationic Photopolymerization

As a cationic photoinitiator, it can be used to trigger the polymerization of monomers such as epoxides and vinyl ethers upon UV exposure. Its specific electrochemical properties and solubility profile make it a valuable tool for researchers developing new polymer materials and 3D printing resins where precise control over the initiation step is necessary.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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